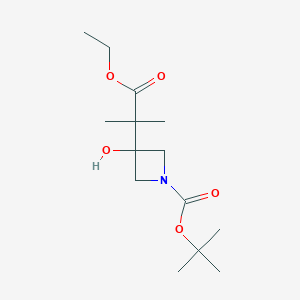![molecular formula C7H8ClN3 B3030707 4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 944902-64-1](/img/structure/B3030707.png)
4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Übersicht
Wissenschaftliche Forschungsanwendungen
Chemistry and Synthesis
4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a compound used in various chemical syntheses and applications. Its structure and synthetic methodologies have been studied extensively. For instance, it is utilized as a starting material in the multi-step synthesis of tetrahydropteroic acid derivatives. These synthetic routes include transformations from pyridine and pyrimidine derivatives or through multicomponent synthesis (Elattar & Mert, 2016).
Antifolate Activity
In medicinal chemistry, derivatives of 4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine show promising antifolate activities. These compounds are synthesized for potential applications in inhibiting dihydrofolate reductase, an enzyme crucial in metabolic processes. The inhibition of this enzyme can have significant applications in treating diseases caused by microorganisms like Pneumocystis carinii and Toxoplasma gondii (Rosowsky, Mota, & Queener, 1995).
Antimalarial and Antibacterial Effects
Certain derivatives of this compound have also been evaluated for their antimalarial and antibacterial properties. The efficacy of these compounds against Plasmodium berghei, a malaria-causing organism, and various bacterial species, highlights their potential in developing new antimicrobial agents (Elslager et al., 1972).
Antimicrobial Evaluation
The bromination of tetrahydropyrido[4,3-d]-pyrimidine derivatives and their subsequent reactions have been studied for developing new antimicrobial agents. Some of these derivatives have shown moderate to low antimicrobial activities against various bacterial species, suggesting potential applications in combating infections (Faty, Rashed, & Youssef, 2015).
Gastric Antilesion Agents
In pharmacological research, substituted tetrahydropyrido[4,3-d]pyrimidines have been identified as potential gastric antilesion agents. Their effectiveness against ethanol-induced lesions in rats indicates possible applications in treating peptic ulcer disease and other gastric conditions (Sanfilippo et al., 1992).
PI3Kδ Inhibition for Autoimmune Diseases
Optimized derivatives of 4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine have been developed as potent and selective inhibitors of PI3Kδ, an enzyme involved in immune cell function. These inhibitors show potential as drug candidates for treating autoimmune diseases and leukocyte malignancies (Hamajima et al., 2019).
Eigenschaften
IUPAC Name |
4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c8-7-5-3-9-2-1-6(5)10-4-11-7/h4,9H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAAGHRIZYAVSBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CN=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656822 | |
| Record name | 4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
CAS RN |
944902-64-1 | |
| Record name | 4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



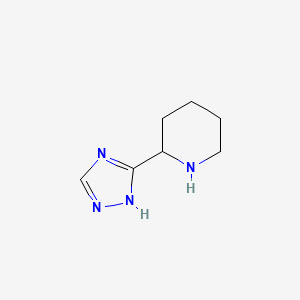
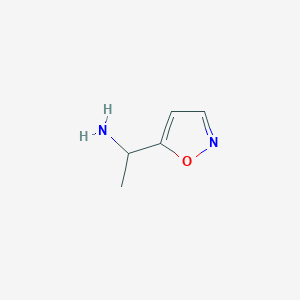
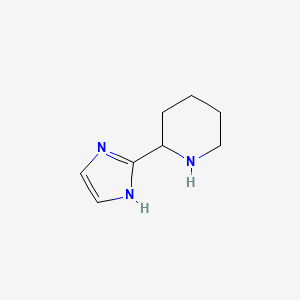
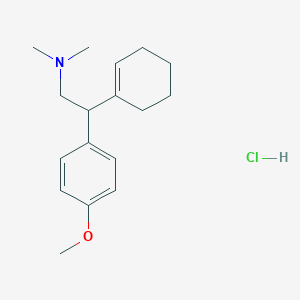



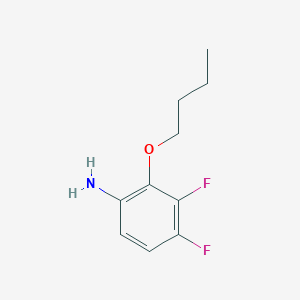
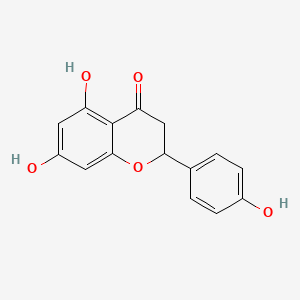

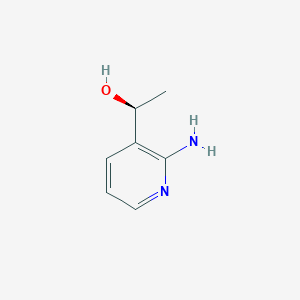

![2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid](/img/structure/B3030646.png)
